2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Description
The compound “2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are strategic compounds for optical applications due to their tunable photophysical properties . They have been identified as novel CDK2 inhibitors, which is an appealing target for cancer treatment .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of the specific compound “2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” is not detailed in the available resources.Chemical Reactions Analysis
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound include tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to apoptosis, or programmed cell death, within cells .
Pharmacokinetics
In silico ADMET studies suggest that the compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, impact the compound’s bioavailability and efficacy .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The interaction between this compound and CDK2 is believed to be responsible for its observed cytotoxic activities against certain cell lines .
Cellular Effects
The effects of 2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine on cells are significant. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It is believed to inhibit CDK2, which in turn affects cell cycle progression . Additionally, it may induce apoptosis within cells, further contributing to its cytotoxic effects .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6/c1-16-15-21(29-13-11-28(12-14-29)20-5-3-4-10-25-20)30-23(26-16)17(2)22(27-30)18-6-8-19(24)9-7-18/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRCMLKYMTWDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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